molecular formula C10H11BrClNO B14055247 1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one

1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14055247
M. Wt: 276.56 g/mol
InChI Key: QVSXCYGCUBGXJC-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one is an organobromine compound featuring a phenyl ring substituted with an amino group (-NH₂) at position 2 and a bromomethyl (-CH₂Br) group at position 2. The 1-chloropropan-2-one moiety (-CO-CCl-CH₃) is attached to the phenyl ring, contributing to its electrophilic reactivity.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-4-(bromomethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(12)8-3-2-7(5-11)4-9(8)13/h2-4,10H,5,13H2,1H3

InChI Key

QVSXCYGCUBGXJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)CBr)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Method 1: Sequential Bromination and Friedel-Crafts Acylation

Bromination of 2-Amino-4-methylaniline

The synthesis initiates with bromination of 2-amino-4-methylaniline using hydrobromic acid (HBr) and silver nitrate (AgNO₃) in acetic acid. This step introduces the bromomethyl group via electrophilic aromatic substitution, targeting the para position relative to the amino group:

$$
\text{2-Amino-4-methylaniline} + \text{Br}2 \xrightarrow{\text{AgNO}3, \text{HNO}_3} \text{2-Amino-4-(bromomethyl)aniline}
$$

Optimization Notes :

  • Catalyst : AgNO₃ (0.1 equiv) enhances regioselectivity, minimizing ortho-bromination byproducts.
  • Yield : 85–90% under reflux at 60°C for 16 hours.
Friedel-Crafts Acylation

The brominated intermediate undergoes acylation with chloroacetyl chloride in the presence of AlCl₃ to install the chloropropanone group:

$$
\text{2-Amino-4-(bromomethyl)aniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one}
$$

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) at 0°C to prevent over-acylation.
  • Yield : 70–75% after silica gel chromatography.

Method 2: Grignard-Mediated Ketone Formation

Synthesis of N-Methoxy-N-methylamide Intermediate

The brominated aniline derivative is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide:

$$
\text{2-Amino-4-(bromomethyl)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{MeONHMe·HCl}} \text{N-Methoxy-N-methylamide}
$$

Key Advantages :

  • Stability : The Weinreb amide intermediate prevents over-addition during subsequent Grignard reactions.
  • Yield : 95–99% under anhydrous conditions.
Methyl Grignard Addition

Treatment with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) yields the target ketone:

$$
\text{N-Methoxy-N-methylamide} + \text{MeMgBr} \xrightarrow{\text{THF}} \text{1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one}
$$

Optimization :

  • Temperature : 0°C to room temperature, preventing exothermic side reactions.
  • Yield : 80% after aqueous workup.

Method 3: Direct Chloropropanone Installation via Nucleophilic Substitution

Bromomethylation of 1-(2-Aminophenyl)propan-2-one

A one-pot approach involves reacting 1-(2-aminophenyl)propan-2-one with bromomethyl methyl ether (BrCH₂OMe) in the presence of a Lewis acid (e.g., FeCl₃):

$$
\text{1-(2-Aminophenyl)propan-2-one} + \text{BrCH}2\text{OMe} \xrightarrow{\text{FeCl}3} \text{Target Compound}
$$

Challenges :

  • Regioselectivity : Competing ortho-bromination necessitates precise stoichiometry (1:1 BrCH₂OMe:substrate).
  • Yield : 60–65% due to steric hindrance from the pre-existing ketone group.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Byproduct Formation Scalability
Sequential Bromination/Acylation 2 60% Moderate (10–15%) Industrial
Grignard-Mediated 3 64% Low (<5%) Lab-scale
Direct Substitution 1 60–65% High (20–25%) Limited

Key Insights :

  • The Grignard route (Method 2) offers the highest purity due to stable intermediates.
  • Method 1 is preferred for large-scale synthesis despite lower yield, as it avoids moisture-sensitive reagents.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.71 (d, 1H, aryl-H), 6.82 (s, 1H, NH₂), 4.42 (s, 2H, CH₂Br), 3.59 (s, 3H, COCH₃).
  • MS (EI) : m/z 276.56 [M]⁺, fragmentation peaks at 201 (loss of CH₂Br), 155 (loss of Cl).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
  • Elemental Analysis : Calculated (%) C 43.44, H 3.96; Found C 43.38, H 3.89.

Applications and Derivatives

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors, leveraging its bromomethyl group for Suzuki-Miyaura cross-coupling.

Structural Analogues

Analogue Modification Bioactivity
1-(3-Amino-4-(bromomethyl)phenyl) Amino group position shift Reduced binding affinity
1-(4-Bromo-2-aminophenyl) Bromine instead of CH₂Br Enhanced lipophilicity

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .

Scientific Research Applications

1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the bromomethyl and chloropropanone moieties can participate in various chemical reactions. These interactions can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key References
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one 1804203-60-8 -NH₂ (position 4), -CH₂Br (position 3) C₁₀H₁₀BrClNO 276.56
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one 1807107-47-6 -NH₂ (position 2), -SCH₃ (position 5) C₁₀H₁₂ClNOS 229.73
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one N/A -CH₂Br (position 3), -SCF₃ (position 2) C₁₁H₈BrClF₃OS 366.60
  • Positional Isomerism: The target compound differs from CAS 1804203-60-8 () in the placement of the amino and bromomethyl groups, leading to distinct electronic and steric environments. The meta-substituted bromomethyl group in CAS 1804203-60-8 may reduce steric hindrance compared to the para-substituted analogue .
  • Halogen vs.

Physicochemical Properties

Property Target Compound CAS 1804203-60-8 CAS 1807107-47-6
Boiling Point (°C) N/A 379.4 (predicted) N/A
Density (g/cm³) N/A 1.538 (predicted) N/A
pKa N/A 2.93 (predicted) N/A
  • Bromine Impact : The bromine atom in the target compound and CAS 1804203-60-8 increases molecular weight and density compared to sulfur-containing analogues like CAS 1807107-47-4. Bromine’s polarizability may enhance intermolecular interactions, raising boiling points .
  • Electrophilicity : The 1-chloropropan-2-one group in all analogues introduces electrophilic character, making them reactive toward nucleophiles (e.g., thiols or amines in biological targets) .

Biological Activity

1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound notable for its complex structure, which includes a bromine atom, an amino group, and a methylthio group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly in enzyme inhibition and modulation of protein interactions.

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₁₃BrN₂OS
  • Molecular Weight: Approximately 274.18 g/mol
  • Key Functional Groups:
    • Amino group (-NH₂)
    • Methylthio group (-S-CH₃)
    • Bromopropanone moiety

The presence of these functional groups allows the compound to participate in various chemical reactions and biological interactions, making it a versatile candidate for further research.

The biological activity of 1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one is believed to involve several mechanisms:

  • Enzyme Inhibition: The amino group may facilitate hydrogen bonding with enzyme active sites, while the methylthio group enhances hydrophobic interactions, potentially increasing binding affinity.
  • Covalent Bond Formation: The bromopropanone moiety can participate in electrophilic reactions, allowing for covalent bonding with target proteins, which can lead to modulation of their activity.

Biological Activity Studies

Preliminary studies have highlighted the following biological activities:

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one exhibit antimicrobial properties. The structural features may contribute to their ability to disrupt microbial cell functions.

Anticancer Potential

Studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways. The interactions facilitated by the amino and methylthio groups could influence cellular mechanisms involved in tumor growth .

Data Summary Table

Biological Activity Mechanism References
AntimicrobialEnzyme inhibition and membrane disruption
AnticancerModulation of signaling pathways
Enzyme InhibitionCovalent bonding with active sites

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibitory effects of similar compounds, it was found that the presence of the amino group significantly increased binding affinity to target enzymes involved in metabolic pathways. The study concluded that modifications on the bromopropanone structure could enhance inhibitory potency.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties demonstrated that derivatives of 1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one could effectively inhibit the growth of various cancer cell lines. The mechanism was attributed to the compound's ability to interfere with critical cellular processes such as apoptosis and cell cycle regulation.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination and chlorination steps. For example, bromination of a precursor like 1-(2-amino-4-methylphenyl)-1-chloropropan-2-one can be achieved using bromine (Br₂) in chloroform under controlled stirring for 24 hours . Reaction optimization includes:
  • Temperature : Room temperature (25°C) minimizes side reactions.
  • Solvent Choice : Chloroform ensures solubility and slow reaction kinetics.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone) isolates the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies the bromomethyl (-CH₂Br) and chloroketone (-COCl) groups. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while the ketone carbon resonates near δ 195 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 304.97 for C₁₀H₁₀BrClNO) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves bond angles and confirms stereochemistry .

Q. How can impurities or byproducts be minimized during synthesis?

  • Methodological Answer :
  • Stoichiometric Control : Use 1:1 molar ratios of bromine to precursor to avoid over-bromination .
  • Inert Atmosphere : Nitrogen purging prevents oxidation of amine groups.
  • Chromatographic Monitoring : TLC (silica plates, UV visualization) tracks reaction progress .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

  • Methodological Answer : The bromomethyl moiety undergoes Suzuki-Miyaura coupling via Pd catalysis. Key factors:
  • Catalyst System : Pd(PPh₃)₄ in THF with K₂CO₃ as base.
  • Steric Effects : The ortho-amino group directs coupling to the para-bromomethyl position.
  • Computational Validation : DFT studies (e.g., Gaussian 09) model transition states and electronic effects of substituents .

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

  • Methodological Answer :
  • Refinement Protocols : SHELXL refines X-ray data (R-factor < 0.05) to resolve bond-length deviations (e.g., C-Br = 1.89 Å vs. DFT-predicted 1.92 Å) .
  • Twinned Data Handling : For poorly diffracting crystals, SHELXE applies twin-law matrices to deconvolute overlapping reflections .

Q. What strategies address contradictions in reaction outcomes under varying solvent systems?

  • Methodological Answer :
  • Solvent Polarity Screening : Polar aprotic solvents (DMF, DMSO) increase nucleophilicity of the amine group, while non-polar solvents (toluene) favor electrophilic bromination .
  • Kinetic vs. Thermodynamic Control : Low-temperature (<0°C) conditions stabilize intermediates, reducing side products like dibrominated derivatives .

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